Home > Products > Screening Compounds P66997 > 2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide - 899996-64-6

2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Catalog Number: EVT-3146050
CAS Number: 899996-64-6
Molecular Formula: C21H19N5O3
Molecular Weight: 389.415
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-Oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid

    Compound Description: This compound serves as a key structural analog to "2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide". It shares the core pyrazolo[3,4-d]pyrimidine scaffold with a carboxymethyl substituent at the 2-position. Research on this compound focuses on its crystal structure, intermolecular interactions, and energy framework calculations [].

1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one

    Compound Description: This compound, along with 1-(2-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one, were investigated as potential anticonvulsant agents. The study explored their synthesis and reactivity, particularly alkylation at the 5-position of the pyrazolo[3,4-d]pyrimidine system [].

3-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives

    Compound Description: This series of compounds was synthesized and evaluated for their antitumor activity against the MCF7 human breast adenocarcinoma cell line. Notably, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (13a) exhibited promising activity [].

(R)-N-(1-(3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide (AMG 487)

    Compound Description: AMG 487 is a CXCR3 antagonist that exhibits dose- and time-dependent pharmacokinetics in humans. Its metabolism, particularly the formation of a quinone reactive metabolite that covalently modifies CYP3A4, was investigated in detail [].

    Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a rigid, elongated structure containing two basic groups [].

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (NBI-74330)

    Compound Description: NBI-74330, part of the T487 small molecule series, acts as a potent and selective CXCR3 antagonist. Its pharmacological characterization revealed high affinity for CXCR3 and significant inhibition of ligand binding and functional responses [].

[3H]N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide (RAMX3)

    Compound Description: RAMX3 is a tritium-labeled allosteric modulator of CXCR3. It exhibits high affinity for the receptor and demonstrates negative cooperativity with the chemokine CXCL11 [].

    Relevance: RAMX3, a derivative of 8-azaquinazolinone allosteric modulators, shares the CXCR3 target with "2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide" []. While their structures differ, understanding the allosteric modulation of CXCR3 by RAMX3 can offer insights into potential allosteric interactions of the target compound with CXCR3. The key difference lies in the structure of the six-membered heterocycle in the core scaffold, where RAMX3 contains a pyridine ring and the target compound contains a pyrazole ring.

    Compound Description: BD103 and BD064 are biased negative allosteric modulators of CXCR3 that display probe-dependent inhibition of receptor signaling [].

    Relevance: These compounds highlight the complexity of allosteric modulation at CXCR3, a target shared with "2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide" []. Investigating their mechanisms of action, including probe dependence, can offer valuable information for exploring potential allosteric interactions of the target compound with CXCR3. The key difference lies in the structure of the six-membered heterocycle in the core scaffold, where BD103 and BD064 contain a pyridine ring and the target compound contains a pyrazole ring.

N-[({1-[3-(4‐Ethoxyphenyl)‐4‐oxo‐3,4‐dihydropyrido[2,3‐d]pyrimidin‐2‐yl]ethyl}‐2‐[4‐fluoro‐3‐(trifluoromethyl)phenyl]‐N‐{1‐[4‐(3‐(trifluoromethyl)‐3H‐diazirin‐3‐yl]benzyl}piperidin‐4‐yl)methyl]acetamide (Compound 10)

    Compound Description: Compound 10 is a photoactivatable probe designed for characterizing the CXCR3 allosteric binding pocket using photoaffinity labeling and mass spectrometry [].

    Relevance: Although structurally distinct from "2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide", Compound 10's application in probing the CXCR3 allosteric binding site can offer valuable insights for understanding potential allosteric interactions of the target compound with CXCR3 []. The key difference lies in the structure of the six-membered heterocycle in the core scaffold, where Compound 10 contains a pyridine ring and the target compound contains a pyrazole ring.

Synthesis Analysis

The synthesis of 2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves several key steps:

  1. Condensation Reaction: The synthesis often begins with the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate that contains the pyrazole structure.
  2. Cyclization: The intermediate undergoes cyclization to form the pyrazolo[3,4-d]pyrimidine core. This step may involve heating the reaction mixture under reflux conditions to facilitate the formation of the fused ring structure.
  3. Acetamide Formation: Finally, the introduction of acetic anhydride or acetyl chloride allows for the formation of the acetamide group at the nitrogen atom, completing the synthesis of the target compound.
Molecular Structure Analysis

The molecular structure of 2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can be described as follows:

  • Molecular Formula: C20_{20}H22_{22}N4_{4}O3_{3}
  • Molecular Weight: Approximately 366.42 g/mol.

The compound consists of a pyrazolo[3,4-d]pyrimidine core fused with a phenyl group and an ethoxyphenyl substituent. The presence of a carbonyl group (C=O) at position 4 enhances its reactivity and potential biological activity. The dihedral angles between various aromatic systems can influence its biological interactions.

Chemical Reactions Analysis

Chemical reactions involving 2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide may include:

  1. Nucleophilic Substitution: The carbonyl carbon in the acetamide group can undergo nucleophilic attack by various nucleophiles, leading to modifications that may enhance biological activity.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis of the acetamide moiety can occur, potentially yielding biologically active intermediates.
  3. Condensation Reactions: The compound can participate in condensation reactions with other electrophiles to form derivatives that may exhibit improved pharmacological properties.

These reactions are essential for exploring structure-activity relationships and developing new derivatives with enhanced efficacy.

Mechanism of Action

The mechanism of action for 2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is not fully elucidated but is hypothesized based on its structural features:

  1. Target Interaction: As a pyrazolo[3,4-d]pyrimidine derivative, it may interact with specific enzymes or receptors involved in cancer pathways, potentially inhibiting cell proliferation.
  2. Biochemical Pathways: Compounds in this class have been shown to affect various biochemical pathways associated with apoptosis and cell cycle regulation. They may also exhibit anti-inflammatory or antiviral activities depending on their specific interactions at the molecular level.
  3. Inhibition Mechanism: The compound may act through an inhibition mechanism similar to other known inhibitors targeting kinases or other enzymes critical for cancer cell survival.
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide include:

  • Melting Point: Typically ranges between 220–225 °C.

Analytical techniques such as IR spectroscopy reveal characteristic functional groups:

  • IR Peaks: Key peaks include those corresponding to carbonyl (C=O), aromatic C–C stretches, and N–H bending vibrations.

NMR spectroscopy provides insights into hydrogen environments within the molecule, confirming structural integrity.

Applications

2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide holds promise in various scientific applications:

  1. Anticancer Research: It has demonstrated cytotoxic activity against multiple cancer cell lines in preliminary studies, making it a candidate for further development as an anticancer agent.
  2. Pharmaceutical Development: Its unique structure suggests potential as a lead compound for developing new drugs targeting diseases related to cell proliferation and inflammation.
  3. Biochemical Research: The compound can serve as a tool for studying biochemical pathways associated with pyrimidine derivatives and their effects on cellular processes.

Properties

CAS Number

899996-64-6

Product Name

2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

IUPAC Name

2-(4-ethoxyphenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Molecular Formula

C21H19N5O3

Molecular Weight

389.415

InChI

InChI=1S/C21H19N5O3/c1-2-29-17-10-8-15(9-11-17)12-19(27)24-25-14-22-20-18(21(25)28)13-23-26(20)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,24,27)

InChI Key

CASFLVOBULYFIY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.